4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde
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Overview
Description
4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a tetrazole ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction.
Introduction of the Benzaldehyde Group: The final step involves the formylation of the methoxy-substituted tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methoxy]benzaldehyde depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Photophysical Properties: In materials science, the compound’s electronic structure can influence its photophysical properties, making it useful in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-((1-Phenyl-1H-tetraazol-5-yl)thio)ethanone .
- 5-(4-Methylphenyl)-4-((1-Phenyl-1H-tetraazol-5-yl)thio)thieno(2,3-d)pyrimidine .
- N-[3-(5-Sulfanyl-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide .
Uniqueness
The presence of both the tetrazole ring and the benzaldehyde moiety allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12N4O2/c20-10-12-6-8-14(9-7-12)21-11-15-16-17-18-19(15)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI Key |
PQDIHKZUZCEMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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